2-(2-ethylpiperidin-1-yl)pyridin-3-amine
CAS No.: 1082042-74-7
Cat. No.: VC2625111
Molecular Formula: C12H19N3
Molecular Weight: 205.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1082042-74-7 |
|---|---|
| Molecular Formula | C12H19N3 |
| Molecular Weight | 205.3 g/mol |
| IUPAC Name | 2-(2-ethylpiperidin-1-yl)pyridin-3-amine |
| Standard InChI | InChI=1S/C12H19N3/c1-2-10-6-3-4-9-15(10)12-11(13)7-5-8-14-12/h5,7-8,10H,2-4,6,9,13H2,1H3 |
| Standard InChI Key | SPUFTYVJANTLIY-UHFFFAOYSA-N |
| SMILES | CCC1CCCCN1C2=C(C=CC=N2)N |
| Canonical SMILES | CCC1CCCCN1C2=C(C=CC=N2)N |
Introduction
Structural Characterization
Molecular Properties
Based on the structural analysis and comparison with its positional isomer, the molecular properties of 2-(2-ethylpiperidin-1-yl)pyridin-3-amine can be established as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H19N3 |
| Molecular Weight | 205.3 g/mol |
| IUPAC Name | 2-(2-ethylpiperidin-1-yl)pyridin-3-amine |
| Chemical Class | Substituted aminopyridine |
| Functional Groups | Pyridine, piperidine, primary amine |
These properties are inferred from the closely related compound 6-(2-Ethylpiperidin-1-yl)pyridin-3-amine, which shares the same molecular formula and weight.
Structural Features
The compound contains several key structural features that contribute to its potential reactivity and biological activity:
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A pyridine ring with substituents at positions 2 and 3
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A 2-ethylpiperidine group attached to the pyridine at position 2
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An amino group at position 3 of the pyridine ring
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A chiral center at the 2-position of the piperidine ring
The positioning of these groups creates a unique three-dimensional structure that may influence how the molecule interacts with biological targets. The amino group at position 3 may function as both a hydrogen bond donor and acceptor, while the nitrogen atoms in the pyridine and piperidine rings can serve as hydrogen bond acceptors.
Synthesis and Preparation Methods
Nucleophilic Aromatic Substitution
This approach would likely involve the reaction of a 2-halopyridin-3-amine (such as 2-chloropyridin-3-amine or 2-bromopyridin-3-amine) with 2-ethylpiperidine under basic conditions. The electron-withdrawing effect of the pyridine nitrogen facilitates nucleophilic attack by the piperidine nitrogen at the 2-position.
Palladium-Catalyzed Cross-Coupling
Based on procedures described for similar compounds, palladium-catalyzed cross-coupling reactions could be employed. For example, using methodology similar to that described in the literature, where Pd2(dba)3 and xantphos ligands are used for coupling reactions .
Sequential Functionalization
Biological Activity and Applications
Structure-Activity Considerations
The specific positioning of substituents in 2-(2-ethylpiperidin-1-yl)pyridin-3-amine may confer unique biological properties compared to its isomers:
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The proximity of the amino group at position 3 to the ethylpiperidine group at position 2 may create a distinctive binding pocket for interaction with biological targets
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The chiral center at the 2-position of the piperidine ring introduces stereochemical considerations that may affect biological activity
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The relative positions of the nitrogen atoms throughout the molecule create a specific electronic distribution that may influence receptor binding
Comparison with Structurally Related Compounds
Structural Analogs
To better understand the potential properties of 2-(2-ethylpiperidin-1-yl)pyridin-3-amine, it is instructive to compare it with structurally related compounds:
Structure-Function Relationships
The positioning of functional groups in these related compounds can significantly affect their properties:
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The position of the ethylpiperidine group (2- vs. 6-position) alters the electronic distribution across the pyridine ring
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The presence and position of the amino group affects hydrogen bonding capabilities
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Additional substituents like methyl or bromo groups modify the steric and electronic properties of the molecule
These structural variations can lead to significant differences in:
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Binding affinity to biological targets
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Pharmacokinetic properties
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Chemical reactivity
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Metabolic stability
Current Research and Future Directions
Research Gaps
Several important research areas remain to be explored for 2-(2-ethylpiperidin-1-yl)pyridin-3-amine:
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Comprehensive physical characterization of the pure compound
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Optimization of synthetic routes and scale-up procedures
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Evaluation of biological activities across different target systems
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Structure-activity relationship studies with systematic modifications of the core structure
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